Benzenamine,4-chloro-2-(1-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1-phenylvinyl)aniline is an organic compound that features a chloro-substituted aniline structure with a phenylvinyl group attached to the second carbon of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the nucleophilic aromatic substitution of chloroaniline derivatives with phenylvinyl reagents. This reaction typically requires strong electron-attracting substituents and very basic nucleophilic reagents .
Industrial Production Methods
Industrial production of 4-Chloro-2-(1-phenylvinyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents in a controlled environment ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Strong bases like sodium hydroxide and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(1-phenylvinyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-phenylvinyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution. The chloro group is replaced by nucleophiles, leading to the formation of various substituted products. The compound’s effects are mediated through its ability to form stable intermediates and react with specific nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but lacks the phenylvinyl group.
2-Phenylvinylaniline: Similar structure but lacks the chloro group.
Dichloroaniline: Contains two chloro groups but lacks the phenylvinyl group.
Uniqueness
4-Chloro-2-(1-phenylvinyl)aniline is unique due to the presence of both the chloro and phenylvinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
3158-99-4 |
---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2 |
InChI Key |
OSYKQMXKERGYJM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.